
1-(3-Bromo-4-phenoxy-phenyl)hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a bromine atom, a phenoxy group, and a diazinane-2,4-dione core
Méthodes De Préparation
The synthesis of 1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the bromination of a phenoxyphenyl precursor, followed by the formation of the diazinane-2,4-dione ring through cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the diazinane-2,4-dione ring and the formation of simpler products.
Applications De Recherche Scientifique
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-(3-bromo-4-phenoxyphenyl)-1,3-benzothiazole-2-carbohydrazide: This compound shares a similar phenoxyphenyl structure but differs in the presence of a benzothiazole ring.
4-bromo-N’-[(Z)-(3-bromo-4-phenoxyphenyl)methylene]-5-ethyl-2-thiophenecarbohydrazide: This compound also contains a bromine atom and a phenoxyphenyl group but has a different core structure.
The uniqueness of 1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione lies in its specific diazinane-2,4-dione core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H13BrN2O3 |
|---|---|
Poids moléculaire |
361.19 g/mol |
Nom IUPAC |
1-(3-bromo-4-phenoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O3/c17-13-10-11(19-9-8-15(20)18-16(19)21)6-7-14(13)22-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,20,21) |
Clé InChI |
JXFKMVWFNSSBGU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


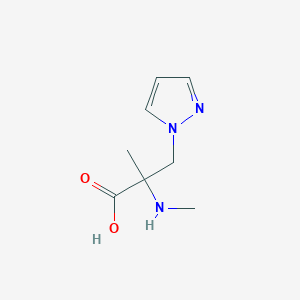

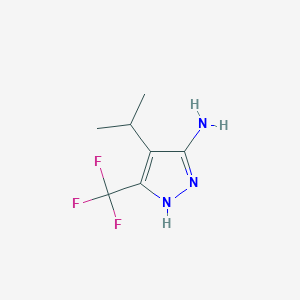
![rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis](/img/structure/B13492358.png)
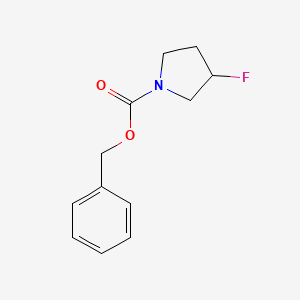
![N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B13492363.png)
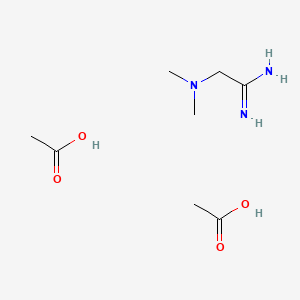
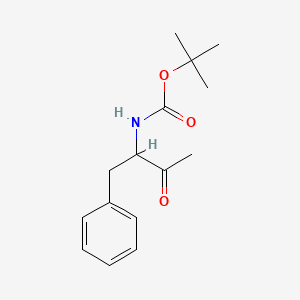
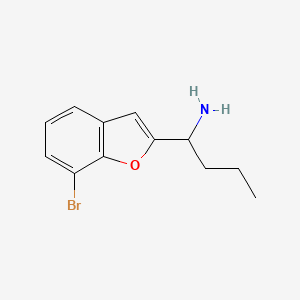
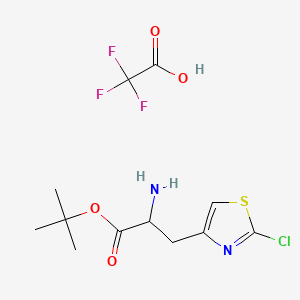
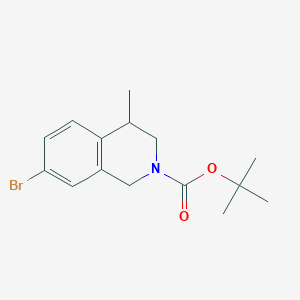

![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)

